![molecular formula C16H14N2S2 B5595779 2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole](/img/structure/B5595779.png)
2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole typically involves the reaction of benzhydryl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or aryl halides; reactions are usually conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects.
Pathways Involved: The compound can modulate signaling pathways related to cell growth and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
2-Benzhydrylsulfanyl-1,3,4-thiadiazole: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of the benzhydrylsulfanyl group, leading to different reactivity and applications.
2-Benzhydrylsulfanyl-5-phenyl-1,3,4-thiadiazole: Has a phenyl group at the 5-position, which can influence its electronic properties and interactions with biological targets.
Uniqueness: 2-Benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the benzhydrylsulfanyl and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications .
Properties
IUPAC Name |
2-benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-12-17-18-16(19-12)20-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGYBIWMEKCIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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